molecular formula C13H12BrNO B1350772 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 812642-64-1

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1350772
CAS RN: 812642-64-1
M. Wt: 278.14 g/mol
InChI Key: LMMZIVDXKFJSTA-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 3-bromo-2,5-dimethylpyrrole-1-carbaldehyde, is a powerful and versatile synthetic intermediate used in the synthesis of a variety of compounds. It is known for its high reactivity and wide range of applications in the laboratory. This organic compound has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, organic materials, and other materials. Furthermore, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments. In

Scientific Research Applications

Synthesis and Characterization

1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound with potential applications in various fields of scientific research. One of the significant areas is the development and synthesis of pyrrole derivatives. A study by Surmont et al. (2009) discussed the efficient preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, showing the methodologies for synthesizing fluorinated pyrroles, which are structurally similar to this compound (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009). Additionally, Vorkapić-Furač et al. (1989) synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes by condensing hexane-2,5-dione with aniline and subsequent formylation, demonstrating the synthetic versatility of pyrrole carbaldehydes (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).

Photophysical and Spectroscopic Studies

The photophysical properties of pyrrole derivatives are another area of interest. Singh et al. (2013) conducted a study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound closely related to this compound. They analyzed its structure using X-ray diffraction and investigated its photophysical behavior in different solvents, indicating the potential for similar studies on related pyrrole derivatives (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).

Applications in Polymer Science

In the field of polymer science, pyrrole derivatives have been explored for their luminescent properties. Zhang and Tieke (2008) synthesized polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibited strong fluorescence. This research opens avenues for using this compound in the development of luminescent materials (Zhang & Tieke, 2008).

Chemical Reactions and Compound Formation

Pyrrole derivatives are also significant in various chemical reactions. Ni, Wang, and Tong (2016) discussed the amine-catalyzed cascade annulation and aromatization between allenoates and bisnucleophiles, leading to the formation of substituted thiophene-2-carbaldehyde and 1H-pyrrole products. This study showcases the reactivity of pyrrole derivatives in complex chemical reactions (Ni, Wang, & Tong, 2016).

properties

IUPAC Name

1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZIVDXKFJSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396662
Record name 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

812642-64-1
Record name 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812642-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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